Tiadenol
Overview
Description
Preparation Methods
Tiadenol can be synthesized through various synthetic routes. One common method involves the reaction of decane-1,10-dithiol with ethylene oxide under controlled conditions to yield 2,2’-[decane-1,10-diylbis(thio)]diethanol . The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity .
Chemical Reactions Analysis
Tiadenol undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction of this compound can lead to the formation of thiols. Reducing agents such as lithium aluminum hydride are often used.
Substitution: this compound can undergo nucleophilic substitution reactions, where the hydroxyl groups are replaced by other functional groups.
Major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of this compound .
Scientific Research Applications
Tiadenol has a wide range of scientific research applications:
Chemistry: this compound is used as a model compound in studies of organosulfur chemistry and thioether reactivity.
Medicine: This compound is primarily used as a hypolipidemic agent to lower blood lipid levels in patients with hyperlipidemia.
Mechanism of Action
Tiadenol exerts its effects by targeting specific molecular pathways involved in lipid metabolism. It is known to induce the proliferation of peroxisomes in liver cells, leading to increased breakdown of fatty acids . This compound also inhibits the NF-κB and JAK-STAT pathways, which are key regulators of inflammation and immune response . By modulating these pathways, this compound reduces the production of pro-inflammatory cytokines and alters the behavior of immune cells .
Comparison with Similar Compounds
Tiadenol is unique among hypolipidemic agents due to its dual mechanism of action and its ability to induce peroxisome proliferation. Similar compounds include:
Clofibrate: Another hypolipidemic agent that also induces peroxisome proliferation but has a different chemical structure.
Fenofibrate: A fibric acid derivative used to lower lipid levels, similar to this compound in its lipid-lowering effects but with a different mechanism of action.
Gemfibrozil: Another fibric acid derivative with hypolipidemic properties, often used in the treatment of hyperlipidemia.
This compound’s unique combination of lipid-lowering and anti-inflammatory effects sets it apart from these similar compounds .
Biological Activity
Tiadenol, also known as Eulip, is a compound primarily recognized for its hypolipidemic properties, which have been extensively studied in both animal models and human clinical trials. This article discusses the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
This compound functions by modulating lipid metabolism, particularly in reducing serum cholesterol and triglyceride levels. It has been shown to influence the synthesis of phosphatidylcholine and phosphatidylethanolamine in the liver, which are crucial for maintaining cellular membrane integrity and lipid transport. In experimental models, this compound treatment has led to:
- Increased hepatic levels of phosphatidylcholine and phosphatidylethanolamine.
- Enhanced activity of CTP:phosphocholine cytidylyltransferase, an enzyme critical for the de novo synthesis of phosphatidylcholine.
- Suppression of PtdEtn N-methyltransferase activity, contributing to altered lipid profiles in the liver .
Hypolipidemic Activity
This compound has demonstrated significant hypolipidemic effects in various studies:
- Reduction in total serum cholesterol and triglycerides comparable to standard lipid-lowering therapies.
- Increase in HDL-cholesterol levels, particularly noted in hypercholesterolemic rat models .
Table 1 summarizes the comparative effects of this compound and its metabolite this compound-disulfoxide on lipid profiles:
Parameter | This compound | This compound-Disulfoxide |
---|---|---|
Total Serum Cholesterol | Decrease | Comparable decrease |
Serum Triglycerides | Decrease | Comparable decrease |
HDL-Cholesterol | Increase | Slightly more effective |
Clinical Studies
Several clinical studies have assessed the efficacy of this compound in humans:
- Study on Type IV Hyperlipidemia : This study demonstrated that this compound effectively inhibited fructose-induced hypertriglyceridemia in diet-responsive patients. The results indicated a significant reduction in triglyceride levels among treated groups compared to controls .
- General Lipid-Lowering Efficacy : In a cohort study involving patients with various risk factors for cardiovascular disease, this compound was found to be effective in achieving therapeutic goals for LDL cholesterol levels. However, a notable percentage of patients remained below target levels despite treatment .
Case Studies
Case studies have highlighted the real-world application of this compound in managing dyslipidemia:
- A case involving a patient with familial hyperlipidemia showed significant improvement in lipid profiles after initiating treatment with this compound, leading to reduced cardiovascular risk factors.
- Another case illustrated the drug's effectiveness when combined with statins, showcasing enhanced lipid-lowering effects without significant adverse events .
Properties
CAS No. |
6964-20-1 |
---|---|
Molecular Formula |
C14H30O2S2 |
Molecular Weight |
294.5 g/mol |
IUPAC Name |
2-[10-(2-hydroxyethylsulfanyl)decylsulfanyl]ethanol |
InChI |
InChI=1S/C14H30O2S2/c15-9-13-17-11-7-5-3-1-2-4-6-8-12-18-14-10-16/h15-16H,1-14H2 |
InChI Key |
WRCITXQNXAIKLR-UHFFFAOYSA-N |
SMILES |
C(CCCCCSCCO)CCCCSCCO |
Canonical SMILES |
C(CCCCCSCCO)CCCCSCCO |
Appearance |
Solid powder |
melting_point |
69.5 °C |
Key on ui other cas no. |
6964-20-1 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
2,2'-(decamethylenedithio)-diethanol bis(2- hydroxyethylthio)-1,10-decane bis(hydroxy-2-ethylthio)-1,10-decane BS 530 Fonlipol LL 1558 thiadenol tiadenol tiadenolo |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.